molecular formula C9H16O3 B14494287 (4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine CAS No. 64235-36-5

(4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine

Cat. No.: B14494287
CAS No.: 64235-36-5
M. Wt: 172.22 g/mol
InChI Key: LMBQUSHNWZAGMQ-HTQZYQBOSA-N
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Description

(4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine is a chiral heterocyclic compound with a unique structure that includes a hexahydro-3H-1,2,4-benzotrioxine framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine typically involves the reaction of specific diols with aromatic aldehydes in the presence of catalysts such as montmorillonite clay . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

(4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular processes through its unique structure. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine is unique due to its specific stereochemistry and the presence of the benzotrioxine framework. This uniqueness makes it valuable in applications requiring precise molecular interactions and chiral specificity.

Properties

CAS No.

64235-36-5

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

(4aR,8aR)-3,3-dimethyl-4a,5,6,7,8,8a-hexahydrobenzo[e][1,2,4]trioxine

InChI

InChI=1S/C9H16O3/c1-9(2)10-7-5-3-4-6-8(7)11-12-9/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

LMBQUSHNWZAGMQ-HTQZYQBOSA-N

Isomeric SMILES

CC1(O[C@@H]2CCCC[C@H]2OO1)C

Canonical SMILES

CC1(OC2CCCCC2OO1)C

Origin of Product

United States

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